molecular formula C12H15ClN2O3 B13896087 tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate

tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate

Cat. No.: B13896087
M. Wt: 270.71 g/mol
InChI Key: ODKDUNICKFYNLP-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate typically involves the reaction of 6-acetyl-5-chloropyridine with tert-butyl carbamate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution on the chloropyridine . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the acetyl group or to modify the pyridine ring.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while nucleophilic substitution on the chloropyridine can result in various substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The acetyl and chloropyridine groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate is unique due to the combination of its functional groups, which provide specific reactivity and potential applications not found in simpler compounds. The presence of both the acetyl and chloropyridine moieties allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

tert-butyl N-(6-acetyl-5-chloropyridin-3-yl)carbamate

InChI

InChI=1S/C12H15ClN2O3/c1-7(16)10-9(13)5-8(6-14-10)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,17)

InChI Key

ODKDUNICKFYNLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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